

An In-depth Technical Guide to Methyl β -Resorcylate

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Compound of Interest

Compound Name: Methyl 2,4-Dihydroxybenzoate

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Introduction

Methyl β -resorcylate, systematically known as **methyl 2,4-dihydroxybenzoate**, is a phenolic compound belonging to the resorcinolic acid ester family. It is a key synthetic intermediate in the preparation of various fine chemicals and pharmaceutical agents.^[1] Its structural motif, the 2,4-dihydroxybenzoate core, is found in numerous bioactive natural products, making it a molecule of significant interest in medicinal chemistry and drug discovery.^[2]

Notably, methyl β -resorcylate serves as a crucial building block for the synthesis of C-C chemokine receptor type 1 (CCR1) antagonists.^[3] CCR1 is a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory and autoimmune diseases, positioning its antagonists as promising therapeutic candidates.^[4] This guide provides a comprehensive overview of the structure, properties, spectroscopic data, synthesis, analysis, and biological relevance of methyl β -resorcylate.

Structure and Physicochemical Properties

Methyl β -resorcylate is a substituted benzoic acid ester. The molecule consists of a benzene ring substituted with two hydroxyl groups at positions 2 and 4 and a methyl ester group at position 1.

Chemical Structure and Identifiers

Identifier	Value
IUPAC Name	methyl 2,4-dihydroxybenzoate[5]
Synonyms	Methyl β -resorcylate, 2,4-Dihydroxybenzoic acid methyl ester, β -Resorcylic acid methyl ester[6]
CAS Number	2150-47-2[6]
Molecular Formula	C ₈ H ₈ O ₄ [7]
Molecular Weight	168.15 g/mol [7]
SMILES	COC(=O)c1ccc(O)cc1O[6]
InChI Key	IIFCLXHRIYTHPV-UHFFFAOYSA-N[6]

Physical and Chemical Properties

Property	Value	Reference(s)
Appearance	White to pale cream crystalline powder	[8]
Melting Point	118-121 °C	[9]
Boiling Point	326.9 °C (Predicted)	
Solubility	Soluble in methanol and DMSO (\geq 100 mg/mL).[2] Poorly soluble in water.	[2]
pKa	Data available in IUPAC Digitized pKa Dataset	[5]
Hazard Class	Eye Irrit. 2, Skin Irrit. 2, STOT SE 3	[9]

Spectroscopic Data

The following tables summarize the key spectroscopic features of methyl β -resorcylate, essential for its identification and characterization.

NMR Spectroscopy

¹H NMR Spectral Data[10]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.5	s	1H	Ar-OH (C2)
~7.6	d	1H	Ar-H (C6)
~6.4	dd	1H	Ar-H (C5)
~6.3	d	1H	Ar-H (C3)
~5.5	s (broad)	1H	Ar-OH (C4)
~3.9	s	3H	-OCH ₃

¹³C NMR Spectral Data[10]

Chemical Shift (ppm)	Assignment
~170.0	C=O
~162.0	C4-OH
~160.0	C2-OH
~132.0	C6-H
~108.0	C5-H
~104.0	C1
~103.0	C3-H
~52.0	-OCH ₃

Infrared (IR) Spectroscopy[11]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3100	Strong, Broad	O-H Stretch (Phenolic)
~3050	Medium	C-H Stretch (Aromatic)
~2950	Medium	C-H Stretch (Aliphatic, -CH ₃)
~1640	Strong	C=O Stretch (Ester)
1600-1450	Medium-Strong	C=C Stretch (Aromatic Ring)
~1250	Strong	C-O Stretch (Ester/Phenol)

Mass Spectrometry (MS)[10]

m/z	Relative Intensity	Assignment
168	High	[M] ⁺ (Molecular Ion)
136	High	[M - CH ₃ OH] ⁺
108	Medium	[M - COOCH ₃ - H] ⁺

Experimental Protocols

Synthesis Protocol: Fischer Esterification

This protocol describes the synthesis of methyl β-resorcylate from 2,4-dihydroxybenzoic acid via acid-catalyzed esterification.[11][12]

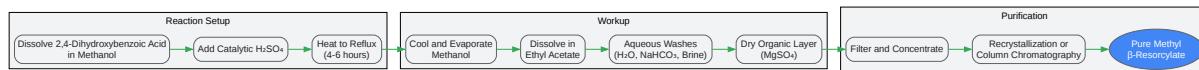
Materials:

- 2,4-Dihydroxybenzoic acid
- Methanol (Anhydrous)
- Sulfuric Acid (Concentrated)
- Sodium Bicarbonate (Saturated solution)
- Brine (Saturated NaCl solution)

- Anhydrous Magnesium Sulfate
- Ethyl Acetate
- Hexane

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 mL per gram of acid).
- While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of acid) to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the resulting residue in ethyl acetate (30 mL).
- Transfer the solution to a separatory funnel and wash sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude methyl β -resorcylate by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.



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Caption: Workflow for the synthesis of methyl β -resorcylate.

Analytical Protocol: HPLC-UV Method

This protocol provides a representative method for the analysis and quantification of methyl β -resorcylate using High-Performance Liquid Chromatography with UV detection, adapted from methods for similar phenolic compounds.[13][14]

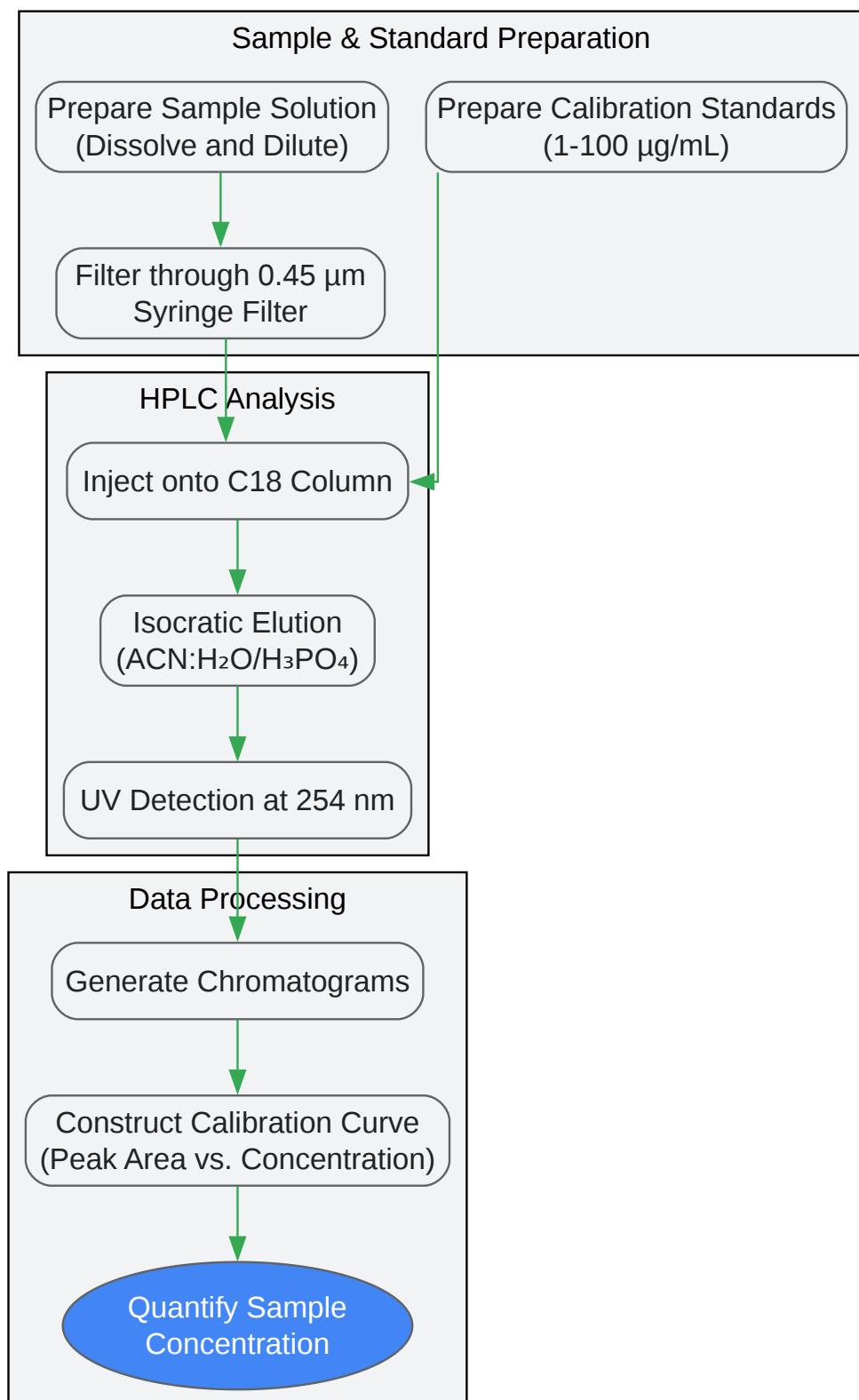
Instrumentation & Conditions:

- HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 35:65 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.

Procedure:

- Standard Preparation: Prepare a stock solution of methyl β -resorcylate reference standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1-100 μ g/mL.
- Sample Preparation: Accurately weigh the sample containing methyl β -resorcylate. Dissolve and dilute it with the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 μ m syringe filter before injection.

- Analysis: Inject the prepared standards and samples onto the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of methyl β -resorcylate in the samples by interpolating their peak areas from the calibration curve.

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Caption: General workflow for HPLC-UV analysis of methyl β-resorcylate.

Biological Activity and Mechanism of Action

The primary pharmacological interest in methyl β -resorcylate stems from its role as a precursor in the synthesis of CCR1 antagonists.

Role as a CCR1 Antagonist Precursor

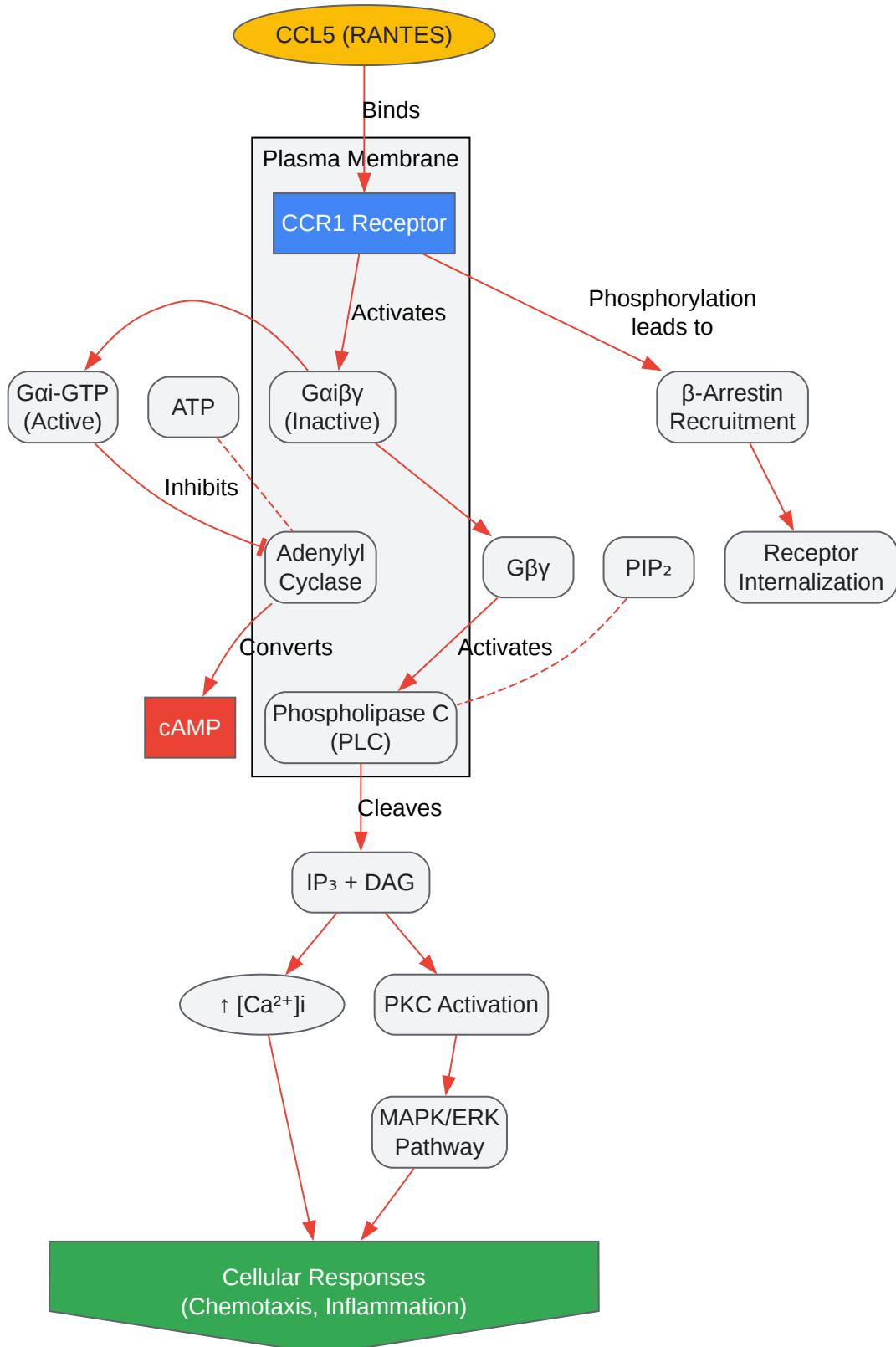
CCR1 is a chemokine receptor expressed on various immune cells, including monocytes, T lymphocytes, and neutrophils.^[15] Its activation by ligands such as CCL3 (MIP-1 α) and CCL5 (RANTES) is a key step in mediating leukocyte recruitment to sites of inflammation.^[16] Consequently, blocking this receptor is a therapeutic strategy for inflammatory and autoimmune diseases.^[4] Methyl β -resorcylate provides the core chemical scaffold onto which additional functionalities are built to create potent and selective CCR1 antagonists.

CCR1 Signaling Pathway

CCR1 is a canonical seven-transmembrane G protein-coupled receptor that primarily signals through the G α i subunit.^[17]

- Ligand Binding: Chemokines like CCL5 bind to the extracellular domain of CCR1.
- G Protein Activation: This binding induces a conformational change in CCR1, facilitating the exchange of GDP for GTP on the associated G α i protein. This activates the G protein, causing the G α i subunit to dissociate from the G β γ dimer.
- Downstream Effects (G α i): The activated G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.^[17]
- Downstream Effects (G β γ): The G β γ dimer can activate other effectors, such as phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. This leads to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).
- Cellular Response: These signaling events culminate in various cellular responses, including chemotaxis (cell migration), activation of MAP kinase pathways (e.g., ERK1/2) promoting cell survival and proliferation, and the release of inflammatory mediators.^{[16][18]}
- Desensitization: Following activation, the receptor is phosphorylated, leading to the recruitment of β -arrestin, which uncouples the receptor from the G protein and promotes its

internalization, thereby desensitizing the cell to further stimulation.[17]



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Caption: Simplified CCR1 signaling pathway upon ligand binding.

Safety and Toxicity

Methyl β -resorcylate is classified as a hazardous substance. Available safety data indicates the following:

- Skin Irritation: Causes skin irritation (Category 2).[19]
- Eye Irritation: Causes serious eye irritation (Category 2).[19]
- Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[19]

There is limited specific data available on the detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of methyl β -resorcylate itself. However, related compounds like methyl salicylate are known to be readily absorbed through the skin.[13] It is metabolized primarily through hydrolysis to its corresponding carboxylic acid, salicylic acid.[13] Given its structure, methyl β -resorcylate is expected to undergo similar metabolic hydrolysis to 2,4-dihydroxybenzoic acid. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are mandatory when handling this compound.[19] Work should be conducted in a well-ventilated area or a fume hood.[19]

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